molecular formula C7H6Br2Mg B021876 3-Bromobenzylmagnesium bromide CAS No. 107549-22-4

3-Bromobenzylmagnesium bromide

Cat. No. B021876
CAS RN: 107549-22-4
M. Wt: 274.24 g/mol
InChI Key: OJXOOFXUHZAXLO-UHFFFAOYSA-M
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Description

3-Bromobenzylmagnesium bromide is a chemical compound that is widely used in scientific research. It is a Grignard reagent that is commonly used in organic synthesis. This compound is prepared by the reaction of 3-bromobenzyl chloride with magnesium in the presence of anhydrous ether. The resulting compound is a white crystalline solid that is highly reactive and can be used in a variety of reactions.

Scientific Research Applications

  • Synthesis of Organic Compounds :

    • 2-Furylmagnesium bromide and 3-methyl-2-furylmagnesium bromide have been used to synthesize compounds like rosefuran and sesquirosefuran with high yields (TakedaAkira & TsuboiSadao, 1977).
    • Alkylmagnesium bromides, including compounds similar to 3-Bromobenzylmagnesium bromide, are known to add to the triple bond of certain organic molecules, forming products like ethylenic aminoethers (R. Mornet & L. Gouin, 1975).
  • Reactions with Other Organic Molecules :

    • 3-Substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles have been shown to react with benzylmagnesium chloride, which is structurally similar to this compound, to form various substituted products (M. Hisaoka, K. Akiba, & N. Inamoto, 1975).
  • Catalysis in Cross-Coupling Reactions :

    • Anionic iron(II) complexes with N-heterocyclic carbene ligands have demonstrated high activity in the cross-coupling reaction of 4-tolylmagnesium bromide, which is similar to this compound, with alkyl halides (HuanHuan Gao et al., 2010).
  • Synthesis of Halogenated Organic Compounds :

  • Elucidation of Organometallic Complexes :

    • Studies on π-Complexes of transition metals have involved the use of alkylmagnesium bromides like p-tolylmagnesium bromide, providing insights into the mechanism of organochromium compound rearrangement (R. Sneeden, H. Zeiss, & A. Anderes, 1964).

Safety and Hazards

3-Bromobenzylmagnesium bromide is extremely flammable and reacts violently with water . It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wear suitable protective clothing, gloves, and eye/face protection when handling this compound .

Future Directions

As an important organic synthesis reagent, 3-Bromobenzylmagnesium bromide is widely used in the preparation of aromatic compounds, alcohols, aldehydes, ketones, and other organic compounds . It can also be used as a reducing agent, chain scission agent, and catalyst . The future directions of this compound will likely continue to explore its potential applications in organic synthesis reactions.

Mechanism of Action

Target of Action

3-Bromobenzylmagnesium bromide is an organometallic compound . As a Grignard reagent, it primarily targets carbonyl compounds such as aldehydes, ketones, and esters . The role of these targets is to undergo nucleophilic addition reactions, which are fundamental in organic synthesis .

Mode of Action

The mode of action involves the nucleophilic attack of the carbon-magnesium bond on the carbonyl carbon of the target compound . This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, tertiary alcohols, and other organic compounds .

Biochemical Pathways

It plays a crucial role in the grignard reaction pathway, which is a cornerstone in the field of organic chemistry .

Pharmacokinetics

It’s important to note that it is highly reactive and sensitive to moisture . It is typically stored at low temperatures (2-8°C) to maintain stability .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds . This is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is sensitive to moisture and air, requiring an inert atmosphere (like nitrogen or argon) for reactions . The temperature also plays a crucial role, with lower temperatures (2-8°C) preferred for storage to maintain stability . The solvent used (commonly diethyl ether) can also influence the efficacy of the reaction .

Biochemical Analysis

Biochemical Properties

3-Bromobenzylmagnesium bromide plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Grignard reactions. This compound interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it can react with carbonyl-containing compounds to form alcohols, which are vital intermediates in biochemical pathways. The interaction between this compound and these biomolecules is primarily based on nucleophilic addition, where the magnesium atom acts as a nucleophile, attacking electrophilic carbon atoms in the target molecules .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of enzymes involved in metabolic pathways, leading to changes in the production of essential metabolites. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The magnesium atom in the compound acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. Additionally, this compound can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, light, and the presence of other chemicals. Over time, this compound can degrade, leading to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the synthesis of essential organic molecules without causing significant adverse effects. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of complex organic molecules. The compound interacts with enzymes such as carbonyl reductases and dehydrogenases, facilitating the conversion of carbonyl compounds to alcohols. These reactions are crucial in metabolic pathways that produce essential metabolites and energy for cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cells, this compound can accumulate in specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it influences metabolic pathways and energy production. The localization of the compound within specific organelles can enhance its effectiveness in biochemical reactions and minimize potential toxicity .

properties

IUPAC Name

magnesium;1-bromo-3-methanidylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXOOFXUHZAXLO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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